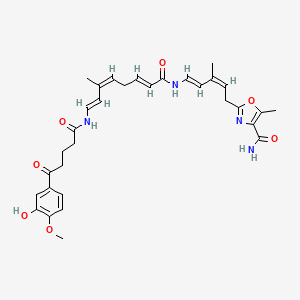
(S)-3-hydroxyhexacosanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-hydroxyhexacosanoyl-CoA is a very long-chain hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyhexacosanoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a very long-chain fatty acyl-CoA and a hydroxy fatty acyl-CoA. It derives from a (S)-3-hydroxyhexacosanoic acid.
Scientific Research Applications
Biotechnological Production of 3-Hydroxypropionic Acid
(S)-3-hydroxyhexacosanoyl-CoA is linked to the production of 3-hydroxypropionic acid (3-HP), a versatile platform chemical with broad industrial applications. Research has demonstrated innovative methods to enhance 3-HP production using various microorganisms. For instance, Saccharomyces cerevisiae has been genetically engineered to improve the availability of malonyl-CoA, a precursor for 3-HP, leading to a substantial increase in 3-HP production. This approach capitalizes on the low pH fermentation capabilities of yeast, making the process cost-effective and paving the way for bio-based production of 3-HP and its derivatives (Chen et al., 2014). Similarly, Methylobacterium extorquens AM1, an alternative host, was engineered to produce 3-HP from methanol. This involved constructing a malonyl-CoA pathway and optimizing various metabolic parameters, illustrating the potential of this bacterium for 3-HP production from one-carbon feedstocks like methanol (Yang et al., 2017).
Production of Bio-Based Polymers
(S)-3-hydroxyhexacosanoyl-CoA is also implicated in the biosynthesis of biodegradable plastics. For instance, engineered Escherichia coli strains were used to synthesize poly(3-hydroxybutyrate-co-3-hydroxyvalerate), a biodegradable plastic, from unrelated carbon sources like glucose or glycerol. This involved the generation of propionyl-CoA as a precursor and optimization of the host strain to enhance the total content and monomer fraction in the polymer, showcasing the potential for industrial application (Srirangan et al., 2016). Furthermore, Ralstonia eutropha was engineered to produce P(3HB-co-3HHx) with high 3HHx composition from fructose, indicating the capability to biosynthesize polyhydroxyalkanoates (PHAs) with regulated composition from structurally unrelated compounds (Insomphun et al., 2015).
properties
Product Name |
(S)-3-hydroxyhexacosanoyl-CoA |
|---|---|
Molecular Formula |
C47H86N7O18P3S |
Molecular Weight |
1162.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexacosanethioate |
InChI |
InChI=1S/C47H86N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,55,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t35-,36+,40+,41+,42-,46+/m0/s1 |
InChI Key |
GBMJOTOUUWGTIA-FUMULLQGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



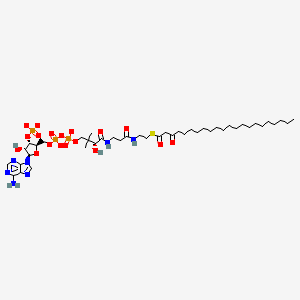
![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)
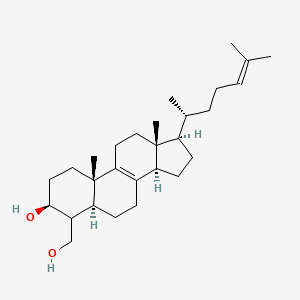
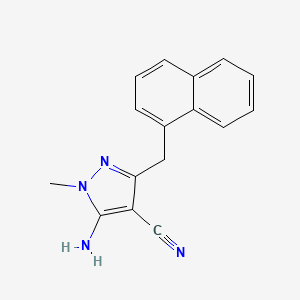
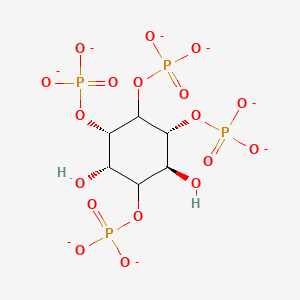
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
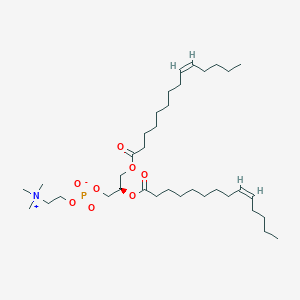
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)

![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
